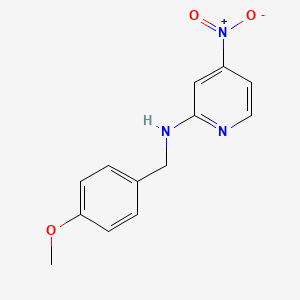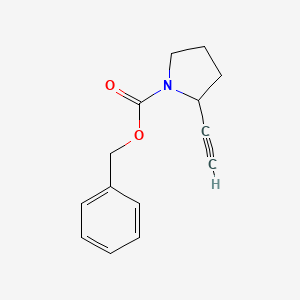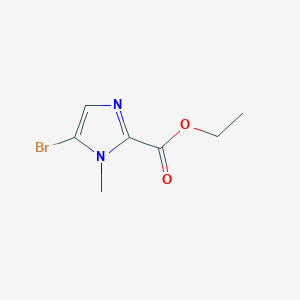
Ethyl 3-amino-4-(4-methoxyanilino)benzoate
Descripción general
Descripción
Synthesis Analysis
A novel azo dye compound, Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl. pyridin-2-yl)diazenyl)benzoate (EAB), has been synthesized by the coupling reaction . This compound was characterized by FT-IR, 1 H-and 13 C-NMR, Mass, and UV–visible spectroscopies .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-(4-methoxyanilino)benzoate can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Aplicaciones Científicas De Investigación
Antibacterial Activity and Molecular Docking
Ethyl 3-amino-4-(4-methoxyanilino)benzoate has been synthesized and used in the study of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives, exhibiting significant antibacterial abilities against both gram-negative and gram-positive bacteria. The molecular docking of these compounds was tested, revealing their potential as ATP-binding domain bacterial gyrase enzyme inhibitors (Shakir, Saoud, & Hussain, 2020).
Nonlinear Optical Properties
Research on Schiff base compounds derived from ethyl-4-amino benzoate, closely related to ethyl 3-amino-4-(4-methoxyanilino)benzoate, has shown potential in nonlinear optical applications. The study of these compounds revealed significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).
Crystal Packing and Interactions
Ethyl 3-amino-4-(4-methoxyanilino)benzoate has been utilized in studying crystal packing, where N⋯π and O⋯π interactions, rather than direct hydrogen bonding, have been observed. This research provides insights into molecular arrangements and interactions in crystalline materials (Zhang, Wu, & Zhang, 2011).
Anti-Juvenile Hormone Activity
Studies have shown that derivatives of ethyl 3-amino-4-(4-methoxyanilino)benzoate exhibit anti-juvenile hormone (anti-JH) activities. These compounds have been tested for their potential to induce precocious metamorphosis in silkworm larvae, providing insights into the development and hormonal regulation in insects (Ishiguro et al., 2003); (Furuta et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-amino-4-(4-methoxyanilino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-16(19)11-4-9-15(14(17)10-11)18-12-5-7-13(20-2)8-6-12/h4-10,18H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYQRAMMIGXJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(4-methoxyanilino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)



